4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid can be achieved through the reaction of indole with phenol under specific conditions . The reaction typically involves the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in biological processes and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and microbial infections
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosinase, which plays a role in melanin production . This inhibition can lead to various biological effects, including potential therapeutic benefits.
Comparison with Similar Compounds
5,6-Dihydroxy-1H-indole-2-carboxylic acid: Shares a similar structure but lacks the methyl group at the 1-position.
Indole-3-acetic acid: A plant hormone with a different functional group arrangement.
Uniqueness: 4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
CAS No. |
2551120-03-5 |
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Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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